キフネンシン

概要

説明

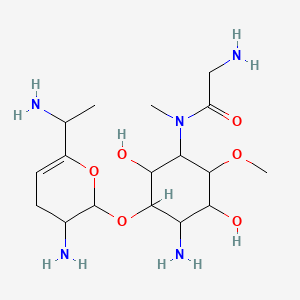

キフネンシンは、放線菌キタサトスポリア・キフネンシスから最初に単離されたアルカロイドです。 マンノシダーゼI酵素の強力な阻害剤であり、主に細胞培養で高マンノース型糖タンパク質を生成するために使用されます . キフネンシンは、中性で安定な化合物であり、細胞内へ透過することができるため、糖タンパク質の処理に関与する特定の酵素を阻害するのに非常に効果的です .

科学的研究の応用

Kifunensine has a wide range of scientific research applications. It is used in cell culture to produce high mannose glycoproteins, which are essential for various biological and medical studies . In vivo glycan engineering using kifunensine has been shown to improve the efficacy of monoclonal antibodies, such as rituximab, by increasing antibody-dependent cell-mediated cytotoxicity . Additionally, kifunensine is used in the production of recombinant human acid α-glucosidase in transgenic rice cell cultures, which is a therapeutic enzyme for Pompe disease .

作用機序

キフネンシンは、マンノシダーゼI酵素を阻害することで作用し、前駆糖タンパク質からマンノース残基のトリミングを阻止します . この阻害は、内質網における糖タンパク質の処理を阻害し、2つのN-アセチルグルコサミン残基に結合した9つのマンノース残基を主に含むグリコフォームを残します(Man9GlcNAc2) . キフネンシンは、マンノシダーゼIIまたは内質網α-マンノシダーゼに対しては阻害作用を示さず、アリールマンノシダーゼを弱く阻害します .

類似の化合物との比較

キフネンシンは、デオキシマンノジリマイシンなどの他のマンノシダーゼ阻害剤と比較されることがよくあります。 両方の化合物がマンノシダーゼIを阻害しますが、キフネンシンははるかに強力です . 他の類似の化合物には、モノクローナル抗体の生産における高マンノースN-結合型グリコシル化を増加させるためのキフネンシンへの低コストの代替品として使用されるトリス、ビス-トリス、および1-アミノ-1-メチル-1,3-プロパンジオールがあります . これらの代替品は、類似の分子構造を共有しており、細胞培養におけるマンノシダーゼの結合と阻害に対する洞察を提供します .

生化学分析

Biochemical Properties

Kifunensine is a potent inhibitor of the mannosidase I enzyme . It prevents endoplasmic reticulum mannosidase I (ERM1) from trimming mannose residues from precursor glycoproteins . Kifunensine does not inhibit mannosidase II or the endoplasmic reticulum alpha-mannosidase, and it weakly inhibits arylmannosidase .

Cellular Effects

When incorporated in cell culture media, Kifunensine has shown no significant impact on cell growth or glycoprotein production yield . It blocks processing of glycoproteins in the endoplasmic reticulum, leaving them with glycoforms with mainly nine mannose residues attached to two N-acetylglucosamine residues .

Molecular Mechanism

Kifunensine blocks endoplasmic reticulum (ER) mannosidase I (ERM1) . This blocks processing of glycoproteins in the ER, to leave them with glycoforms with mainly nine mannose residues attached to two N-acetylglucosamine residues .

Metabolic Pathways

Kifunensine is involved in the metabolic pathway of glycoprotein processing . It interacts with the enzyme endoplasmic reticulum mannosidase I (ERM1) and prevents it from trimming mannose residues from precursor glycoproteins .

Subcellular Localization

Kifunensine acts in the endoplasmic reticulum where it inhibits the enzyme mannosidase I, affecting the processing of glycoproteins .

準備方法

キフネンシンは、放線菌キタサトスポリア・キフネンシスを適切な培地で25〜33℃で数日間培養し、アルカロイドを抽出して初めて単離されました . キフネンシンの調製のための新しい方法は、N-保護-D-マンノサミンを出発物質として使用します。 このプロセスには、C-6位の水酸基の保護、C-1アノマー炭素原子の還元、4つの水酸基の保護、続いて脱保護を行い、キフネンシンを生成します .

化学反応の分析

キフネンシンは、主にマンノシダーゼI酵素に対する阻害作用を含む様々な化学反応を起こします。 それは、類似の構造を持つ別のアルカロイドであるデオキシマンノジリマイシンよりも50〜100倍強力です . キフネンシンは、ヒト内質網α-1,2-マンノシダーゼIとゴルジクラスIマンノシダーゼIA、IB、およびICを、それぞれ130および23 nMのKi値で阻害します . 哺乳類細胞培養培地に5〜20μMのキフネンシンを加えることで、マンノシダーゼIの完全な阻害を達成することができます .

科学研究への応用

キフネンシンは、幅広い科学研究への応用があります。 それは、細胞培養で、様々な生物学的および医学的試験に不可欠な高マンノース型糖タンパク質を生成するために使用されます . キフネンシンを用いた生体内グリカンエンジニアリングは、リツキシマブなどのモノクローナル抗体の効力を、抗体依存性細胞傷害性(ADCC)を増加させることで高めることが示されています . さらに、キフネンシンは、ポンピエ病の治療用酵素である組換えヒト酸性α-グルコシダーゼを、トランスジェニックイネ細胞培養で生産するために使用されます .

類似化合物との比較

Kifunensine is often compared with other mannosidase inhibitors such as deoxymannojirimycin. While both compounds inhibit mannosidase I, kifunensine is significantly more potent . Other similar compounds include tris, bis-tris, and 1-amino-1-methyl-1,3-propanediol, which are used as low-cost alternatives to kifunensine for increasing high mannose N-linked glycosylation in monoclonal antibody production . These alternatives share a similar molecular structure, providing insight into the binding and inhibition of mannosidase in cell cultures .

特性

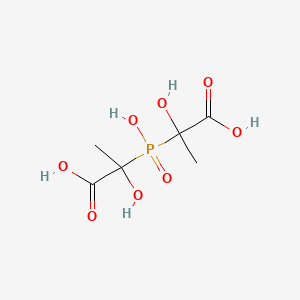

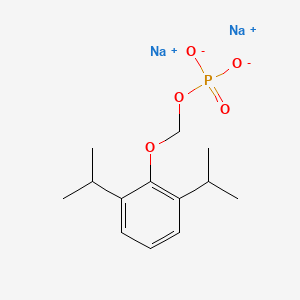

IUPAC Name |

(5R,6R,7S,8R,8aS)-6,7,8-trihydroxy-5-(hydroxymethyl)-1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O6/c11-1-2-3(12)4(13)5(14)6-9-7(15)8(16)10(2)6/h2-6,11-14H,1H2,(H,9,15)/t2-,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIURYJWYVIAOCW-PQMKYFCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C2N1C(=O)C(=O)N2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H]2N1C(=O)C(=O)N2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883199 | |

| Record name | Kifunensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109944-15-2 | |

| Record name | Kifunensine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109944-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kifunensine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109944152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kifunensine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Kifunensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kifunensine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KIFUNENSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NI8960271 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。